N-(p-Aminophenethyl)spiperone synthesis and characterization
N-(p-Aminophenethyl)spiperone synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-(p-Aminophenethyl)spiperone (NAPS)
Abstract
N-(p-Aminophenethyl)spiperone (NAPS), a key derivative of the potent antipsychotic agent spiperone, is a high-affinity and selective antagonist for the D2 dopamine receptor.[1] Its unique chemical structure, featuring a primary aromatic amine, makes it an invaluable tool in neuroscience research, particularly for the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging, fluorescent probes for receptor visualization, and affinity chromatography resins for D2 receptor purification.[2][3] This guide provides a comprehensive overview of a field-proven, efficient synthetic route to NAPS, detailed protocols for its rigorous characterization, and the scientific rationale underpinning these methodologies. The focus is on a modern, improved synthesis that overcomes the yield and purification challenges associated with earlier methods.[1]
The Strategic Synthesis of N-(p-Aminophenethyl)spiperone (NAPS)
The synthesis of NAPS is centered on the N-alkylation of the spiperone core.[4][5] While initial synthetic approaches involved the alkylation of spiperone with 4-nitrophenethyl bromide followed by a reduction step, this pathway is often hampered by low yields and significant purification difficulties.[1] A more robust and scalable strategy employs a protected aminophenethyl reagent, which ensures a cleaner reaction and simplifies the isolation of the final product. This guide details the superior method utilizing a tert-butyloxycarbonyl (Boc) protecting group.[1]
Rationale for the Boc-Protected Synthetic Route
The primary amine on the desired phenethyl side chain is a potent nucleophile, as is the target secondary amine on the spiperone molecule. Attempting a direct alkylation without protection would lead to a complex mixture of side products, including polymerization and undesired alkylation at the aniline nitrogen. The Boc group serves two critical functions:
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Deactivation: It temporarily converts the reactive primary amine into a non-nucleophilic carbamate, preventing it from participating in side reactions.
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Facilitated Deprotection: The Boc group is exceptionally labile under acidic conditions, allowing for its clean removal in the final step with trifluoroacetic acid (TFA) without compromising the integrity of the NAPS molecule.
This strategic use of a protecting group is a cornerstone of modern organic synthesis, enabling high-yield access to complex molecules.
Synthetic Workflow Diagram
Caption: Improved two-step synthesis of NAPS.
Detailed Experimental Protocol
Step 1: Synthesis of 3-[2-(4-(N-tert-butyloxycarbonyl)aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Boc-Protected NAPS)
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Rationale: This is a nucleophilic substitution reaction. Spiperone's secondary amine acts as the nucleophile, attacking the electrophilic carbon of the 4-(N-Boc)aminophenethyl bromide. Potassium carbonate (K2CO3) is a mild base used to deprotonate the spiperone amine, enhancing its nucleophilicity. Tetrabutylammonium bromide (TBAB) is a phase-transfer catalyst that facilitates the reaction between the organic-soluble reactants and the solid base.[2]
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Procedure:
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To a solution of spiperone (1.0 eq) in toluene, add potassium carbonate (K2CO3, 3.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and 4-(N-tert-butyloxycarbonyl)aminophenethyl bromide (1.2 eq).[2]
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Heat the reaction mixture to 90°C and stir vigorously for 48 hours under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
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Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
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Purify the resulting crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the Boc-protected NAPS intermediate as a solid.
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Step 2: Synthesis of N-(p-Aminophenethyl)spiperone (NAPS)
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Rationale: This step involves the acid-catalyzed cleavage of the Boc protecting group. Trifluoroacetic acid (TFA) is a strong acid that readily protonates the carbamate, leading to its collapse and the release of the free amine, carbon dioxide, and tert-butanol.[2] Dichloromethane (DCM) is an excellent solvent for this transformation.
-
Procedure:
-
Dissolve the Boc-protected NAPS intermediate (1.0 eq) in a 1:4 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).[2]
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Stir the solution at room temperature overnight (approximately 12-16 hours).
-
Monitor the deprotection by TLC or HPLC until the starting material is fully consumed.
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Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or a final column chromatography step to yield NAPS as a pure solid. This improved procedure can achieve yields of approximately 56%.[1]
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Comprehensive Characterization of NAPS
Confirming the identity and purity of the synthesized NAPS is paramount for its use in any research or development application. A multi-technique approach is required for a self-validating system of characterization.
Characterization Workflow
Caption: Workflow for the analytical characterization of NAPS.
Analytical Methodologies and Expected Results
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the number and type of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.
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Protocol (General):
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Dissolve 5-10 mg of purified NAPS in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Expected Results: The spectra should be complex, but key signals will confirm the structure. This includes distinct aromatic signals for the three different phenyl rings (fluorophenyl, spiperone's phenyl, and the aminophenethyl ring) and a series of aliphatic signals corresponding to the ethyl bridge and the spiro-piperidine core. The integration of proton signals should match the number of protons in the proposed structure.
2. Mass Spectrometry (MS)
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Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to confirm the molecular formula.
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Protocol (General - Electrospray Ionization, ESI):
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Dissolve a small sample of NAPS in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an ESI-MS instrument.
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Acquire the spectrum in positive ion mode.
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-
Expected Results: The primary ion observed will be the protonated molecule [M+H]⁺. Given the molecular formula C₃₁H₃₅FN₄O₂, the expected monoisotopic mass is 514.2744. The HRMS result should be within a narrow tolerance (e.g., ± 5 ppm) of this value.[6][7]
3. High-Performance Liquid Chromatography (HPLC)
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Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. It is the gold standard for determining the purity of small molecules.
-
Protocol (General - Reversed-Phase):
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Column: C18 reversed-phase column.
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Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% TFA or formic acid to ensure sharp peaks.
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Detection: UV detector set to a wavelength where NAPS absorbs strongly (e.g., ~254 nm).
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Analysis: Inject a solution of NAPS and analyze the resulting chromatogram.
-
-
Expected Results: A highly pure sample (>98%) will show a single major peak with a consistent retention time. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.
Summary of Characterization Data
| Parameter | Expected Result | Rationale |
| Molecular Formula | C₃₁H₃₅FN₄O₂ | Based on reactants and synthetic pathway. |
| Molecular Weight | 514.63 g/mol | Sum of atomic weights for the molecular formula.[6] |
| ¹H NMR | Complex aromatic & aliphatic signals | Confirms the complete carbon-hydrogen framework. |
| ¹³C NMR | ~25-30 distinct carbon signals | Confirms the unique carbon environments in the molecule. |
| HRMS (ESI+) | [M+H]⁺ ≈ 515.2822 m/z | Confirms molecular formula and identity. |
| HPLC Purity | > 98% (by area) | Validates the effectiveness of the purification protocol. |
Conclusion
The synthetic and analytical protocols detailed in this guide provide a reliable and validated pathway for the production and characterization of high-purity N-(p-Aminophenethyl)spiperone. The adoption of a Boc-protection strategy significantly improves the efficiency and scalability of the synthesis compared to older methods.[1] Rigorous characterization using a combination of NMR, MS, and HPLC is essential to ensure the structural integrity and purity of the final compound, a prerequisite for its successful application in advanced neuroscience and drug development research. This self-validating system of synthesis and analysis ensures that researchers can have high confidence in the quality of the NAPS they produce.
References
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Jin, C., et al. (n.d.). Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist. RTI International. Available from: [Link]
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Mewes, A., et al. (n.d.). Synthesis of precursor N‐(p‐aminophenethyl)spiperone (NAPS) (11). ResearchGate. Available from: [Link]
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Mach, R. H., et al. (1992). Effect of N-alkylation on the Affinities of Analogues of Spiperone for Dopamine D2 and Serotonin 5-HT2 Receptors. Journal of Medicinal Chemistry, 35(3), 423-430. Available from: [Link]
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NIMH Chemical Synthesis and Drug Supply Program. (2021). Compound Information Page: p-Aminophenethylspiperone. Available from: [Link]
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Pharmaffiliates. (n.d.). N-(p-Aminophenethyl)spiperone. Available from: [Link]
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Wolf, D. A., et al. (1991). N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain. The Journal of Pharmacology and Experimental Therapeutics, 257(2), 608-615. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Spiperone. PubChem. Available from: [Link]
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Faravelli, L., et al. (2012). Dual Control of Dopamine Synthesis and Release by Presynaptic and Postsynaptic Dopamine D2 Receptors. The Journal of Neuroscience, 32(26), 9023-9034. Available from: [Link]
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Kilbourn, M. R., et al. (1986). Syntheses and D2 receptor affinities of derivatives of spiperone containing aliphatic halogens. Journal of Medicinal Chemistry, 29(8), 1547-1552. Available from: [Link]
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